molecular formula C19H22N4O3S B2788472 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide CAS No. 714255-00-2

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No. B2788472
CAS RN: 714255-00-2
M. Wt: 386.47
InChI Key: HTWMUNYCDCOPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide, also known as E-3810, is a novel small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide, also known as N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide:

Anti-Cancer Research

This compound has shown potential in anti-cancer research due to its ability to inhibit the growth of tumor cells. It acts as an anti-angiogenesis agent, which means it can prevent the formation of new blood vessels that tumors need to grow . This property makes it a promising candidate for developing new cancer therapies.

Vascular Endothelial Growth Factor (VEGF) Inhibition

The compound has been studied for its inhibitory effects on VEGF-induced proliferation of human mesangial cells and the VEGF-induced autophosphorylation of human umbilical vein endothelial cells . This makes it valuable in research focused on diseases where VEGF plays a critical role, such as certain types of cancer and eye diseases like age-related macular degeneration.

Antibacterial and Antifungal Applications

Quinoxaline derivatives, including this compound, have been explored for their antibacterial and antifungal properties . They have shown effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents.

Antiviral Research

Research has indicated that quinoxaline derivatives can also possess antiviral properties . This compound could be investigated further for its potential to inhibit the replication of viruses, contributing to the development of new antiviral drugs.

Heterogeneous Catalysis

The compound is relevant in the field of heterogeneous catalysis, particularly in the functionalization of quinoxalin-2(1H)-ones . This application is significant for developing green and sustainable catalytic processes in chemical synthesis, which are crucial for industrial applications.

Pharmaceutical Development

Due to its diverse biological activities, this compound is a valuable scaffold in pharmaceutical research. It can be modified to enhance its efficacy and reduce toxicity, leading to the development of new drugs for various diseases .

Materials Science

Quinoxaline derivatives are also studied for their applications in materials science . They can be used in the development of new materials with specific properties, such as improved conductivity or stability, which are important for electronic and photonic applications.

Structure-Activity Relationship (SAR) Studies

This compound is often used in SAR studies to understand the relationship between its chemical structure and biological activity . These studies are essential for optimizing the compound’s properties and developing more effective derivatives.

properties

IUPAC Name

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-8-10-15(11-9-14)27(24,25)23-19-18(20-12-5-13-26-2)21-16-6-3-4-7-17(16)22-19/h3-4,6-11H,5,12-13H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWMUNYCDCOPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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